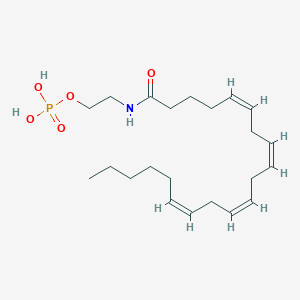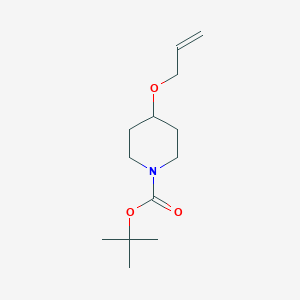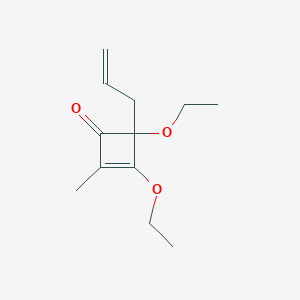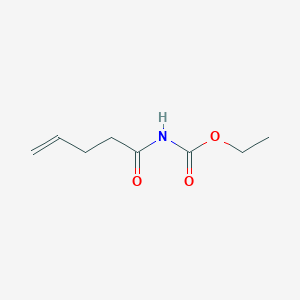
Ethyl N-pent-4-enoylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-pent-4-enoylcarbamate, also known as EPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPC belongs to the class of carbamate derivatives and is synthesized through a simple and efficient method.
Applications De Recherche Scientifique
Ethyl N-pent-4-enoylcarbamate has been studied extensively for its potential applications in various scientific fields. One of the most significant applications of Ethyl N-pent-4-enoylcarbamate is in the field of organic synthesis. Ethyl N-pent-4-enoylcarbamate can be used as a versatile building block for the synthesis of various compounds, including heterocyclic compounds, amino acids, and peptides. Ethyl N-pent-4-enoylcarbamate has also been studied for its potential applications in drug discovery and development. Ethyl N-pent-4-enoylcarbamate derivatives have shown promising results as antitumor, antiviral, and antimicrobial agents.
Mécanisme D'action
The mechanism of action of Ethyl N-pent-4-enoylcarbamate and its derivatives is not fully understood. However, studies have shown that Ethyl N-pent-4-enoylcarbamate derivatives can inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Ethyl N-pent-4-enoylcarbamate derivatives have also been shown to interact with DNA, leading to DNA damage and apoptosis.
Effets Biochimiques Et Physiologiques
Ethyl N-pent-4-enoylcarbamate and its derivatives have been shown to have various biochemical and physiological effects. Studies have shown that Ethyl N-pent-4-enoylcarbamate derivatives can inhibit the growth of cancer cells and induce apoptosis. Ethyl N-pent-4-enoylcarbamate derivatives have also been shown to have anti-inflammatory and antioxidant properties. Ethyl N-pent-4-enoylcarbamate derivatives have also been studied for their potential applications in the treatment of neurodegenerative diseases, including Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl N-pent-4-enoylcarbamate has several advantages for lab experiments. Ethyl N-pent-4-enoylcarbamate is easy to synthesize and can be obtained in high yields. Ethyl N-pent-4-enoylcarbamate is also stable under various conditions and can be stored for long periods. However, Ethyl N-pent-4-enoylcarbamate has some limitations for lab experiments. Ethyl N-pent-4-enoylcarbamate is not soluble in water, which limits its applications in aqueous systems. Ethyl N-pent-4-enoylcarbamate is also sensitive to light and air, which can affect its stability.
Orientations Futures
There are several future directions for the study of Ethyl N-pent-4-enoylcarbamate and its derivatives. One of the most significant future directions is the development of Ethyl N-pent-4-enoylcarbamate derivatives with improved bioactivity and selectivity. Ethyl N-pent-4-enoylcarbamate derivatives can be modified to improve their pharmacokinetic properties, including solubility, stability, and bioavailability. Ethyl N-pent-4-enoylcarbamate derivatives can also be modified to target specific enzymes or receptors, leading to improved selectivity and reduced side effects. Another future direction is the study of Ethyl N-pent-4-enoylcarbamate and its derivatives in combination with other drugs or therapies. Ethyl N-pent-4-enoylcarbamate derivatives can be used in combination with other drugs or therapies to improve their efficacy and reduce their side effects.
Méthodes De Synthèse
Ethyl N-pent-4-enoylcarbamate can be synthesized through a simple and efficient method using commercially available reagents. The synthesis involves the reaction of ethyl carbamate with pent-4-enoyl chloride in the presence of triethylamine. The reaction yields Ethyl N-pent-4-enoylcarbamate as a white crystalline solid with a high yield.
Propriétés
Numéro CAS |
188193-23-9 |
|---|---|
Nom du produit |
Ethyl N-pent-4-enoylcarbamate |
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
ethyl N-pent-4-enoylcarbamate |
InChI |
InChI=1S/C8H13NO3/c1-3-5-6-7(10)9-8(11)12-4-2/h3H,1,4-6H2,2H3,(H,9,10,11) |
Clé InChI |
FZMMSZKWORMUHX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)CCC=C |
SMILES canonique |
CCOC(=O)NC(=O)CCC=C |
Synonymes |
Carbamic acid, (1-oxo-4-pentenyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



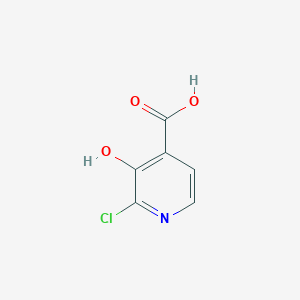
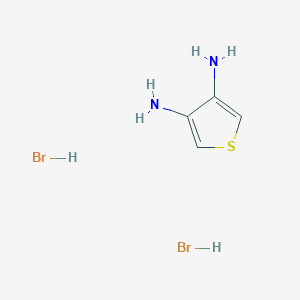
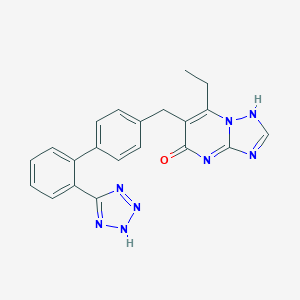
![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)
![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)
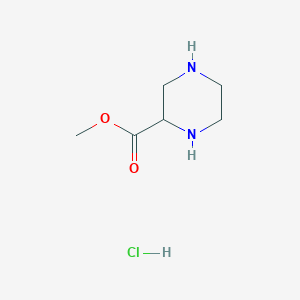
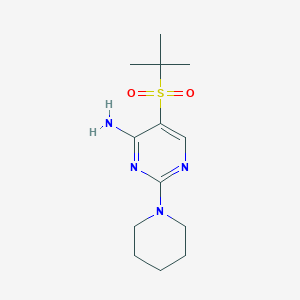
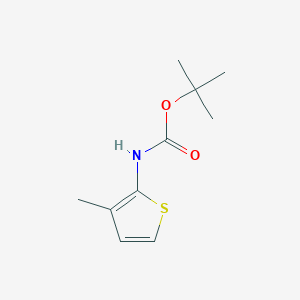
![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)
![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)
